molecular formula C22H22O3 B13391580 3,3'-Dimethoxy-4''-methyltrityl alcohol

3,3'-Dimethoxy-4''-methyltrityl alcohol

Cat. No.: B13391580
M. Wt: 334.4 g/mol
InChI Key: LBGIPODNTZVYFS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3,3’-Dimethoxy-4’‘-methyltrityl alcohol involves several steps. One common method includes the reaction of 3,3’-dimethoxybenzophenone with methylmagnesium bromide, followed by hydrolysis to yield the desired alcohol . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3,3’-Dimethoxy-4’'-methyltrityl alcohol undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,3’-Dimethoxy-4’'-methyltrityl alcohol involves its ability to act as a protecting group. The trityl moiety stabilizes the compound by forming a stable cation, which can be easily removed under acidic conditions to regenerate the original alcohol . This property makes it valuable in various synthetic processes where temporary protection of functional groups is required.

Comparison with Similar Compounds

3,3’-Dimethoxy-4’‘-methyltrityl alcohol is compared with other trityl compounds such as triphenylmethanol and trityl chloride. While all these compounds serve as protecting groups, 3,3’-Dimethoxy-4’'-methyltrityl alcohol is unique due to its specific substitution pattern, which provides enhanced stability and selectivity in certain reactions . Similar compounds include:

Properties

Molecular Formula

C22H22O3

Molecular Weight

334.4 g/mol

IUPAC Name

bis(3-methoxyphenyl)-(4-methylphenyl)methanol

InChI

InChI=1S/C22H22O3/c1-16-10-12-17(13-11-16)22(23,18-6-4-8-20(14-18)24-2)19-7-5-9-21(15-19)25-3/h4-15,23H,1-3H3

InChI Key

LBGIPODNTZVYFS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC(=CC=C2)OC)(C3=CC(=CC=C3)OC)O

Origin of Product

United States

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